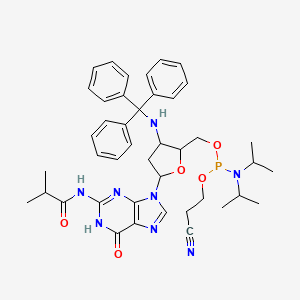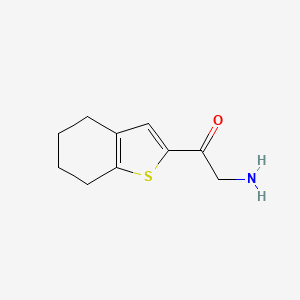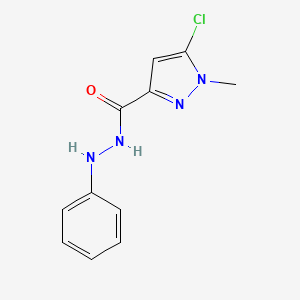![molecular formula C13H26N2 B12089506 N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine](/img/structure/B12089506.png)
N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine is a chemical compound with the molecular formula C₁₃H₂₆N₂ It is characterized by the presence of a cyclobutanamine core linked to a 2-methylpiperidine moiety via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine typically involves the following steps:
Formation of the 2-methylpiperidine moiety: This can be achieved through the alkylation of piperidine with methyl iodide under basic conditions.
Linking the propyl chain: The 2-methylpiperidine is then reacted with 1-bromopropane in the presence of a base to form N-(3-bromopropyl)-2-methylpiperidine.
Cyclobutanamine formation: The final step involves the reaction of N-(3-bromopropyl)-2-methylpiperidine with cyclobutanamine under nucleophilic substitution conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of neuropharmacology.
Industry: It is used in the development of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2-methylpiperidin-1-yl)propyl]cyclopentanamine
- N-[3-(2-methylpiperidin-1-yl)propyl]cyclohexanamine
- N-[3-(2-methylpiperidin-1-yl)propyl]cycloheptanamine
Uniqueness
N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine is unique due to its cyclobutanamine core, which imparts distinct steric and electronic properties compared to its cyclopentane, cyclohexane, and cycloheptane analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C13H26N2 |
|---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine |
InChI |
InChI=1S/C13H26N2/c1-12-6-2-3-10-15(12)11-5-9-14-13-7-4-8-13/h12-14H,2-11H2,1H3 |
InChI Key |
FROZWIGFEPQNPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCCNC2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-[2-(Azetidin-1-yl)ethyl]aniline](/img/structure/B12089474.png)




![5-bromo-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B12089500.png)
